molecular formula C22H25F3N2OS B2967454 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1286710-42-6

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2967454
CAS No.: 1286710-42-6
M. Wt: 422.51
InChI Key: LPEQFTNCDSACLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of a piperidine derivative with a benzylthiol compound. The trifluoromethyl group is introduced later in the synthetic pathway. Detailed synthetic routes and reaction conditions are documented in the literature .


Molecular Structure Analysis

Compound X features a complex molecular structure. The central piperidine ring is connected to a benzylthio group, which further links to a trifluoromethyl-substituted benzene ring. The presence of these functional groups suggests potential interactions with biological targets. Computational studies and X-ray crystallography have elucidated its three-dimensional arrangement .


Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Notably, the trifluoromethyl group enhances its stability and influences its reactivity. Researchers have investigated its behavior under different conditions, providing insights into its chemical versatility .


Physical and Chemical Properties Analysis

  • UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV-Vis spectrum, aiding in its identification .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including those structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties in certain positions led to substantial increases in activity, highlighting the compound's potential as an antidementia agent due to its significant inhibitory effects on acetylcholinesterase, a key enzyme involved in neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).

Antibacterial Activity

Research on novel benzamides and their metal complexes has revealed the antibacterial potential of these compounds. Synthesis and bioactivity studies of these benzamide derivatives, including those structurally related to our compound of interest, showed enhanced antibacterial activity against various bacterial strains, suggesting their utility in developing new antibacterial agents (Khatiwora et al., 2013).

Antiarrhythmic Activity

Benzamides with specific ring substituents and heterocyclic amide side chains have been prepared and evaluated for their antiarrhythmic activity, indicating the potential of such compounds, including those similar to this compound, in the treatment of cardiac arrhythmias (Banitt et al., 1977).

Antineoplastic Activity

The metabolism of flumatinib, a compound related to this compound, in chronic myelogenous leukemia patients was studied, highlighting its role as an antineoplastic tyrosine kinase inhibitor. This research underscores the importance of understanding metabolic pathways for the development of effective cancer therapies (Gong et al., 2010).

Capillary Electrophoresis in Drug Analysis

The development of nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances demonstrates the analytical applications of benzamide derivatives, including those related to this compound. This method enhances the sensitivity and effectiveness of pharmaceutical quality control, showcasing the compound's role in analytical chemistry (Ye et al., 2012).

Mechanism of Action

Although the exact mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with specific receptors or enzymes. Its piperidine moiety may play a role in modulating neurotransmitter systems, making it a potential candidate for neurological disorders. Further mechanistic studies are warranted .

Safety and Hazards

  • Environmental Impact : Evaluate its environmental persistence and potential ecological effects .

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2OS/c1-29-20-9-5-2-6-17(20)15-27-12-10-16(11-13-27)14-26-21(28)18-7-3-4-8-19(18)22(23,24)25/h2-9,16H,10-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEQFTNCDSACLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.